molecular formula C9H18O2 B2678939 (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol CAS No. 2248184-35-0

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol

Cat. No.: B2678939
CAS No.: 2248184-35-0
M. Wt: 158.241
InChI Key: IRTYHWVHQHWFET-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a methyl group at the C2 position (R-configuration) and a tetrahydropyran (oxane) ring substituent at C2.

Properties

IUPAC Name

(2R)-2-methyl-3-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYHWVHQHWFET-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The oxan ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Introduction of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the oxan ring to form the desired product.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired enantiomer.

    Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using amination reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-(oxan-4-yl)propanal or 2-methyl-3-(oxan-4-yl)propanone.

    Reduction: Formation of 2-methyl-3-(oxan-4-yl)propane.

    Substitution: Formation of 2-methyl-3-(oxan-4-yl)propyl halides or amines.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the oxan ring can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is unavailable, comparisons can be inferred from analogous alcohols and oxane-containing compounds in the literature.

Structural Analogues

  • Example 1: YOK-1204 The compound YOK-1204 ((R)-1-(4-(benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol) shares a propanol backbone but differs in substituents.
  • Example 2: Indole Derivatives The indole-based alcohols described in (e.g., (2R,S)-1-(6-methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol) demonstrate how ether and amino substituents influence bioactivity.

Hypothetical Data Table

Property/Compound (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol (Hypothetical) YOK-1204 Indole Derivatives
Molecular Weight ~172.26 g/mol (calculated) 454.55 g/mol ~400–450 g/mol
Key Functional Groups Oxane ring, secondary alcohol Aromatic ethers, amino Indole, ether, amino
Bioactivity Not reported Not described α1/α2/β1-Adrenoceptor affinity
Synthetic Route Not reported Epoxide-amine reaction Multi-step nucleophilic substitution

Key Differences

  • Steric and Electronic Effects : The oxane ring in the target compound may impose greater steric hindrance than YOK-1204’s flexible aromatic ethers, affecting interactions with enzymes or receptors.
  • Solubility: Polar substituents (e.g., amino groups in YOK-1204 and indole derivatives) likely enhance aqueous solubility compared to the oxane-containing compound.

Biological Activity

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is an organic compound characterized by a chiral center at the second carbon atom, making it optically active. Its unique structure, which includes a tetrahydropyran ring and a hydroxyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group enables hydrogen bonding with active sites, while the oxan ring contributes steric hindrance or hydrophobic interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol may exhibit several biological activities:

  • Enzyme Modulation : The compound has been studied for its potential to inhibit certain enzymes, which may have implications in drug development and therapeutic applications.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are critical in physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

In Vitro Studies

In vitro assays have demonstrated that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol can significantly affect enzyme activity. For example, studies have shown that it can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in lipid metabolism and has implications for drug-induced phospholipidosis . The compound's IC50 values were found to be competitive with known inhibitors, indicating its potential as a lead compound for further development.

Comparative Analysis

A comparative analysis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol with similar compounds reveals its unique properties:

Compound NameStructure CharacteristicsBiological Activity
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-olChiral center, oxan ringEnzyme inhibition, receptor modulation
(2R)-2-Methyl-3-(oxan-2-yl)propan-1-olSimilar chiral configuration but different oxaneLimited studies on biological activity
Other oxane derivativesVarying functional groupsDiverse biological activities reported

Synthesis and Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol can be synthesized through various chemical methods that ensure the correct stereochemistry. Its applications span across chemistry, biology, medicine, and industry, where it serves as a building block for more complex molecules and as a precursor in pharmaceutical synthesis .

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